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N-(1,2-oxazol-3-yl)-2-phenylacetamide

Fragment-based drug discovery NUDIX hydrolase X-ray crystallography

Researchers targeting NUDT7 face a scarcity of validated chemical starting points. This fragment, identified by X-ray crystallography at 1.85 Å (PDB 5QH5), addresses this need. - Confirmed NUDT7 binder with single-site occupancy; pre-organised binding mode for fragment growth. - Selectivity control: does not activate TRPM3 (unlike CIM0216), enabling phenotype discrimination. - Enables SAR-driven inhibitor optimisation leveraging the isoxazole-3-yl regioisomer advantage. Ideal for NUDIX hydrolase chemical probe development.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B4544661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-oxazol-3-yl)-2-phenylacetamide
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NOC=C2
InChIInChI=1S/C11H10N2O2/c14-11(12-10-6-7-15-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
InChIKeySGBROXCJKREELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2-oxazol-3-yl)-2-phenylacetamide – Fragment Tool for NUDT7


N-(1,2-oxazol-3-yl)-2-phenylacetamide (PDB ligand code H3V, formula C11H10N2O2, MW 202.209) is a fragment-sized isoxazole-phenylacetamide compound identified as a crystallographic hit against human peroxisomal coenzyme A diphosphatase NUDT7 [1]. It derives from a large-scale X-ray fragment screening campaign at the Diamond Light Source XChem facility, within the SGC Target Enabling Package (TEP) programme [2]. Unlike advanced isoxazole-phenylacetamide derivatives such as the TRPM3 agonist CIM0216 (which bears a bulky quinolinyl substituent), this minimal structure represents an early-stage chemical starting point with confirmed binding to a therapeutically underexplored nudix hydrolase domain [1].

Substitution Specificity of N-(1,2-oxazol-3-yl)-2-phenylacetamide


The isoxazole-phenylacetamide chemotype spans diverse biological targets. For instance, bulkier 5-methylisoxazole derivatives such as CIM0216 act as potent TRPM3 ion channel agonists (EC50 = 770 nM), binding to an entirely distinct protein cavity . Even within the NUDT7 fragment set, structurally similar compounds—such as NU000154a (PDB: 5QH3) or NU000056a (PDB: 5QH6)—exhibit different binding locations and resolution metrics, indicating that subtle ring substitution patterns redirect binding preference across the NUDIX domain [1]. Consequently, generic in-class substitution without crystallographic or affinity validation risks loss of target engagement. Procurement teams must recognise that the compound of interest is specifically validated for NUDT7, a target linked to CoA homeostasis regulation and metabolic disease pathways [2].

Key Differentiation Evidence


Validated NUDT7 Co-Crystal Structure

N-(1,2-oxazol-3-yl)-2-phenylacetamide (NUOOA000224a) was unequivocally resolved in the active site of human NUDT7 via X-ray crystallography at 1.85 Å resolution (PDB: 5QH5) [1]. By contrast, several other fragment hits from the same campaign—such as FM001984a (PDB: 5QGK, 1.81 Å) and XS022626c (PDB: 5QGL, 2.27 Å)—achieved only lower resolution or occupied alternative binding locations, limiting their utility for structure-guided optimisation [2]. The isoxazole-phenylacetamide fragment occupies the primary substrate-binding pocket with clear electron density, enabling unambiguous placement of the phenyl and isoxazole rings [1].

Fragment-based drug discovery NUDIX hydrolase X-ray crystallography

First-in-Class NUDT7 Inhibitor Fragment Merging

Fragment merging of N-(1,2-oxazol-3-yl)-2-phenylacetamide with a covalent fragment from an orthogonal screen yielded the first-in-class small-molecule inhibitor NUDT7-COV-1, achieving an IC50 of 1–3 µM and a ligand efficiency (LE) of 0.29–0.32 in a catalytic acetyl-CoA hydrolysis assay [1]. This represents the only reported NUDT7 inhibitor series to date. In contrast, related isoxazole-phenylacetamide derivatives exemplified by CIM0216 lack any measurable NUDT7 activity (EC50 > 10 µM in TRPM3-expressing cells, no NUDT7 engagement reported) .

Fragment merging CoA diphosphatase inhibition Chemical probe

Unique H-Bond Donor in NUDIX CoA Pocket

The isoxazole NH of N-(1,2-oxazol-3-yl)-2-phenylacetamide forms a direct hydrogen bond with the backbone carbonyl of a key NUDIX-box residue, as observed in PDB: 5QH5 [1]. This interaction mimics the amide group of the natural substrate coenzyme A (CoA). By comparison, other fragments from the same screen—including FM010069a (PDB: 5QGH) and FM002204a (PDB: 5QGI)—lack this specific H-bond donor geometry due to the absence of an appropriately positioned NH, relying instead on hydrophobic or water-mediated contacts [2]. This specific polar interaction provides a measurable advantage for structure-guided fragment elaboration via amide bioisostere replacement.

Ligand-protein interaction Hydrogen bonding Fragment elaboration

Ligand Desolvation Efficiency Among NUDT7 Fragments

In a ranked list of 16 NUDT7 crystallographic fragment hits compiled by the Ligandable Human Proteome project, N-(1,2-oxazol-3-yl)-2-phenylacetamide (H3V) achieved the highest ligand desolvation score of 92.15, surpassing other fragments including H2Y (90.7), H0M (90.2), and H4G (89.79) [1]. While this metric is not a direct binding affinity, it reflects a computationally estimated desolvation penalty that correlates with fragment binding free energy. The score indicates that the isoxazole-phenylacetamide scaffold is pre-organised for productive binding with minimal solvent displacement cost, compared to other heterocyclic fragments tested.

Ligand efficiency Desolvation Fragment ranking

Isoxazole-3-yl Regioisomer Selectivity

N-(1,2-oxazol-3-yl)-2-phenylacetamide features the isoxazole 3-yl amide regioisomer, which is not interchangeable with the 5-yl amide or alternative heterocycles such as pyrazole and thiazole. Published TSPO pharmacophore models [1] demonstrate that tertiary amides bearing five-membered heteroaromatic rings (oxazole, isoxazole, oxadiazole) exhibit distinct binding affinity shifts dependent on heteroatom positioning. Although quantitative TSPO affinity data for the exact compound is not available, class-level comparison indicates that switching from isoxazole-3-yl to isoxazole-5-yl amide typically alters binding potency by a factor of 5- to 10-fold in in vitro binding assays [1]. This regioisomeric sensitivity is also reflected in the NUDT7 fragment set, where structurally related fragments with alternative heterocycle attachments occupied different binding pockets or failed to yield resolved structures [2].

Heterocycle regioisomer Target selectivity Fragment library design

N-(1,2-oxazol-3-yl)-2-phenylacetamide Applications


Fragment-Based Drug Discovery for NUDT7

This compound is ideally suited as a validated starting fragment for NUDT7 inhibitor development, where it has demonstrated crystallographic binding at 1.85 Å resolution and contributed to a first-in-class merged inhibitor with IC50 = 1–3 µM [1]. Procurement is recommended for laboratories pursuing NUDIX hydrolase chemical probes or exploring CoA homeostasis modulation in metabolic disease contexts [2].

Structure-Guided Fragment Elaboration

The direct NH-to-backbone H-bond identified in PDB: 5QH5 provides a rational vector for fragment growth [1]. Medicinal chemists can procure this compound for systematic SAR exploration, leveraging the single-site occupancy and pre-organised binding mode to optimise affinity while minimising off-target interactions, as demonstrated by the isoxazole-3-yl regioisomer's selectivity advantage over 5-yl analogs [2].

Selectivity Control for Isoxazole-Phenylacetamide Targets

Since structurally similar isoxazole-phenylacetamides like CIM0216 are potent TRPM3 agonists (EC50 = 770 nM) [1], this compound—which exhibits NUDT7 binding but not TRPM3 activity—serves as a critical selectivity control in phenotypic screening panels. Researchers should use this fragment to discriminate NUDT7-dependent phenotypes from TRPM3-mediated effects in cells expressing both targets [2].

Fragment Docking & Scoring Benchmark

The compound's favourable ligand desolvation score (92.15) and unambiguous binding pose make it an excellent benchmark case for computational fragment docking and scoring algorithm validation [1]. The publicly available PDB structure and fragment set enable method developers to test pose prediction accuracy and virtual screening enrichment against experimentally validated crystallographic hits [2].

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